1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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Overview
Description
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a complex organic compound that features both a sulfonyl group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves multiple steps. One common method starts with the preparation of the indoline core, followed by the introduction of the methylsulfonyl group and the boronate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. These reactors allow for better control over temperature and pressure, leading to a more sustainable and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The boronate ester can be reduced to form boronic acids.
Substitution: The indoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the boronate ester can produce boronic acids.
Scientific Research Applications
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes for biological imaging.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the boronate ester can interact with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-5-bromoindoline: Similar structure but with a bromine atom instead of the boronate ester.
1-(Methylsulfonyl)-5-chloroindoline: Similar structure but with a chlorine atom instead of the boronate ester.
1-(Methylsulfonyl)-5-fluoroindoline: Similar structure but with a fluorine atom instead of the boronate ester.
Uniqueness
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to the presence of both the sulfonyl group and the boronate ester. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Biological Activity
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- Molecular Formula : C₁₄H₁₉BN₂O₄S
- Molecular Weight : 322.19 g/mol
- CAS Number : 849068-22-0
Research indicates that compounds similar to this compound exhibit various biological activities such as:
- Antitumor Activity : Inhibition of cancer cell proliferation and motility has been documented. Studies have shown that certain derivatives can selectively inhibit tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .
- Cell Signaling Modulation : Changes in the levels and localization of key signaling phosphoproteins have been observed in response to treatment with related compounds. This suggests a mechanism involving the modulation of cell signaling pathways that are critical for cancer progression .
Biological Activity Data Table
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study investigated the effects of novel thalidomide derivatives (which share structural similarities with this compound) on murine liver cell lines. The results indicated significant growth inhibition in tumorigenic cells without affecting healthy cells .
- Mechanistic Insights : Further investigations into the signaling pathways affected by these compounds revealed that they could alter the expression of proteins involved in cell cycle regulation and apoptosis. This suggests potential for therapeutic applications in oncology .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of indoline derivatives. The presence of the methylsulfonyl group and the dioxaborolane moiety appears to contribute significantly to their pharmacological properties.
Properties
IUPAC Name |
1-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-7-13-11(10-12)8-9-17(13)22(5,18)19/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXOAATVSLLHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.